Chemical properties of 3-[Benzyl(methyl)amino]-2,2-dimethylpropanal
Chemical properties of 3-[Benzyl(methyl)amino]-2,2-dimethylpropanal
An In-depth Technical Guide to the Chemical Properties of 3-[Benzyl(methyl)amino]-2,2-dimethylpropanal
Introduction
3-[Benzyl(methyl)amino]-2,2-dimethylpropanal is a unique organic molecule that serves as a valuable intermediate in synthetic chemistry. Its structure is characterized by a sterically hindered neopentyl aldehyde functional group and a tertiary amine, specifically a benzylmethylamino moiety. This combination of a reactive aldehyde and a nucleophilic/basic amine within the same molecule, separated by a dimethyl-substituted ethylene bridge, imparts a distinct set of chemical properties and potential reactivities.
This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of this compound. By delving into the causality behind its chemical behavior, this document aims to equip scientists with the foundational knowledge required to effectively utilize this molecule as a building block in the synthesis of more complex chemical entities, including potential pharmaceutical agents. The structural features suggest its utility in creating sterically demanding scaffolds, which can be crucial for modulating biological activity and pharmacokinetic properties.
Chemical Identity and Physicochemical Properties
The fundamental identity of a molecule is defined by its structure and associated identifiers. 3-[Benzyl(methyl)amino]-2,2-dimethylpropanal is a tertiary amino aldehyde with a molecular formula of C13H19NO.[1] The presence of both an aldehyde and an amine group makes it a bifunctional compound.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 3-[benzyl(methyl)amino]-2,2-dimethylpropanal |
| Molecular Formula | C13H19NO[1] |
| Molecular Weight | 205.30 g/mol |
| Monoisotopic Mass | 205.14667 Da[1] |
| CAS Number | Not explicitly assigned in searched documents. Related compounds have distinct CAS numbers. |
| SMILES | CC(C)(CN(C)CC1=CC=CC=C1)C=O[1] |
| InChI Key | MIXVFNSHXRSKAF-UHFFFAOYSA-N[1] |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| XlogP | 2.1[1] | Indicates moderate lipophilicity. |
| Boiling Point | ~280-300 °C | Estimated based on structurally similar compounds. |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid. | Based on analogous amino aldehydes. |
| Solubility | Soluble in common organic solvents (e.g., CH2Cl2, THF, EtOAc). Poorly soluble in water. | The tertiary amine may allow for salt formation to increase aqueous solubility in acidic conditions. |
Synthesis and Mechanistic Insights
The most logical and established method for the synthesis of β-amino aldehydes like 3-[Benzyl(methyl)amino]-2,2-dimethylpropanal is the Mannich reaction . This classical organic reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde and a primary or secondary amine. In this specific case, the reaction would proceed with isobutyraldehyde (2,2-dimethylpropanal), formaldehyde, and N-benzylmethylamine.
The reaction is typically performed under acidic conditions, which facilitates the formation of the electrophilic Eschenmoser's salt-like intermediate (a dimethylaminomethylene ion) from formaldehyde and the secondary amine. However, it can also be conducted under basic conditions.[2][3]
Reaction Scheme:
(CH₃)₂CHCHO + CH₂O + C₆H₅CH₂NH(CH₃) → C₆H₅CH₂N(CH₃)CH₂C(CH₃)₂CHO + H₂O
Experimental Protocol: Mannich Reaction Synthesis
Disclaimer: This is a generalized protocol based on established Mannich reactions and should be adapted and optimized with appropriate laboratory safety precautions.
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, charge N-benzylmethylamine (1.0 eq) and an appropriate solvent such as ethanol or isopropanol.
-
Formation of the Mannich Reagent: If proceeding under acidic conditions, add hydrochloric acid (1.0 eq) to form the amine hydrochloride. To this solution, add aqueous formaldehyde (37% solution, 1.1 eq). Stir the mixture at room temperature for 30-60 minutes to pre-form the iminium ion intermediate.
-
Aldehyde Addition: Add isobutyraldehyde (1.2 eq) dropwise to the reaction mixture. The addition should be controlled to manage any exotherm.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and maintain for 4-12 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable base (e.g., aqueous sodium bicarbonate or sodium hydroxide solution) until pH > 8.
-
Extract the product into an organic solvent such as diethyl ether or ethyl acetate (3x volumes).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is typically an oil. Purify via vacuum distillation or column chromatography on silica gel to yield the pure 3-[Benzyl(methyl)amino]-2,2-dimethylpropanal.
Diagram: Synthetic Workflow
Caption: Workflow for the synthesis of the target compound via the Mannich reaction.
Spectroscopic and Analytical Characterization
Characterization of the molecule's structure and purity is critical. A combination of spectroscopic methods and chromatography would be employed.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | ~9.5-9.7 ppm (s, 1H): Aldehyde proton (-CHO).~7.2-7.4 ppm (m, 5H): Aromatic protons of the benzyl group.~3.5 ppm (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph).~2.3-2.5 ppm (s, 2H): Methylene protons adjacent to the nitrogen (-N-CH₂-C).~2.2 ppm (s, 3H): Methyl protons on the nitrogen (-N-CH₃).~1.1 ppm (s, 6H): Gem-dimethyl protons (-C(CH₃)₂). |
| ¹³C NMR | ~204 ppm: Aldehyde carbonyl carbon (C=O).~138 ppm: Quaternary aromatic carbon of the benzyl group.~127-129 ppm: Aromatic CH carbons.~60-65 ppm: Methylene carbons attached to nitrogen.~45-50 ppm: Methyl carbon attached to nitrogen.~45 ppm: Quaternary carbon (-C(CH₃)₂).~22 ppm: Gem-dimethyl carbons. |
| IR Spectroscopy | ~2720 cm⁻¹ & ~2820 cm⁻¹: Characteristic C-H stretch of an aldehyde (Fermi doublet).~1725 cm⁻¹: Strong C=O stretch for the aldehyde.~3030, 1600, 1495 cm⁻¹: Aromatic C-H and C=C stretching.~1100-1200 cm⁻¹: C-N stretching. |
| Mass Spectrometry | [M+H]⁺ at m/z 206.15: Expected molecular ion peak in ESI+ mode.[1]Key fragmentation would involve the loss of the benzyl group (m/z 91) or cleavage alpha to the nitrogen. |
Analytical Workflow: Purity and Identity Confirmation
A standard workflow for confirming the purity and identity of a newly synthesized batch of the compound would involve High-Performance Liquid Chromatography (HPLC) for purity assessment, followed by spectroscopic confirmation.
Protocol: HPLC Analysis
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of Acetonitrile (MeCN) and Water, both containing 0.1% formic acid (for MS compatibility) or phosphoric acid.[4]
-
Gradient: Start at 10% MeCN, ramp to 95% MeCN over 15 minutes, hold for 5 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (for the benzyl group) and/or Mass Spectrometry (MS).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of MeCN.
Diagram: Analytical Characterization Workflow
Caption: Logical workflow for the analytical confirmation of the synthesized compound.
Chemical Reactivity and Potential Applications
The dual functionality of 3-[Benzyl(methyl)amino]-2,2-dimethylpropanal opens up a wide range of subsequent chemical transformations, making it a versatile synthetic intermediate.
Reactivity of the Aldehyde Group:
-
Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 3-[Benzyl(methyl)amino]-2,2-dimethylpropanoic acid, using mild oxidizing agents like sodium chlorite (NaClO₂) or stronger ones like potassium permanganate (KMnO₄). The hydrochloride salt of this acid is commercially available.[5]
-
Reduction: The aldehyde can be selectively reduced to a primary alcohol, 3-[Benzyl(methyl)amino]-2,2-dimethylpropan-1-ol, using reducing agents like sodium borohydride (NaBH₄).
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Reductive Amination: It can react with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new, more complex amine.
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Wittig Reaction: Can undergo olefination with phosphorus ylides to form alkenes.
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Aldol and Related Condensations: Due to the absence of α-protons, it cannot self-condense via an aldol reaction. However, it can act as an electrophile in crossed-aldol or similar condensation reactions.
Reactivity of the Tertiary Amine Group:
-
Salt Formation: As a base, the tertiary amine will readily react with acids to form ammonium salts, which can be useful for purification or to modify solubility.
-
N-Oxide Formation: Can be oxidized to the corresponding N-oxide using reagents like m-CPBA or H₂O₂.
Potential Applications:
While specific applications for this exact molecule are not widely documented in readily available literature, its structure is analogous to intermediates used in medicinal chemistry and materials science.
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Pharmaceutical Scaffolding: The neopentyl group provides steric bulk, which can be exploited to create selective ligands for biological targets. The amino and aldehyde functionalities serve as handles for building out more complex structures, potentially leading to novel therapeutic agents. Benzylamine derivatives are known to exhibit a range of pharmacological properties.[6]
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Polymer Chemistry: Aldehyde- and amine-containing molecules can be used in the synthesis of polymers and resins, for instance, as monomers in condensation polymerization or as cross-linking agents.
Diagram: Reactivity Pathways
Caption: Key chemical transformations of 3-[Benzyl(methyl)amino]-2,2-dimethylpropanal.
Safety and Handling
No specific Safety Data Sheet (SDS) is available for 3-[Benzyl(methyl)amino]-2,2-dimethylpropanal in the searched results. Therefore, a hazard assessment must be based on structurally related compounds.
-
N-Benzyl-2-methylpropan-1-amine: This related compound is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[7]
-
Aldehydes: Aldehydes are often irritants to the skin, eyes, and respiratory tract.
-
Tertiary Amines: Can be corrosive and are often irritants.
Based on these analogs, 3-[Benzyl(methyl)amino]-2,2-dimethylpropanal should be handled with caution as a potentially corrosive and irritating substance.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7][8]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from oxidizing agents and strong acids.
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[7]
-
Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.[7]
-
Conclusion
3-[Benzyl(methyl)amino]-2,2-dimethylpropanal is a bifunctional molecule whose value lies in its potential as a versatile synthetic intermediate. Its synthesis is accessible through the well-established Mannich reaction. The compound's chemical behavior is dictated by the interplay of a sterically hindered aldehyde and a tertiary amine, allowing for a diverse range of selective transformations. While detailed studies on this specific molecule are sparse, its properties can be reliably predicted from fundamental chemical principles and data on analogous structures. For researchers in drug discovery and organic synthesis, this compound represents a useful building block for constructing complex molecular architectures with potential biological or material applications. Prudent safety measures, based on the hazards of its constituent functional groups, are essential for its handling and use in the laboratory.
References
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ResearchGate. Elucidation of Some Reactions of Methyl 3-(Benzyl(2-hydroxyethyl)amino)propionate using NMR | Request PDF. Available from: [Link]
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PrepChem.com. Synthesis of (R)α-methyl-3-phenoxy-benzyl (1R,cis) 2,2-dimethyl-3-[3-oxo-3-hydroxy-1-propynyl]-cyclo-propane-carboxylate. Available from: [Link]
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PubChemLite. N-benzyl-n-methyl-3-[2-naphthylmethyl-(3-oxo-3-pyrimidin-2-yl-propanoyl)amino]benzamide. Available from: [Link]
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MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Available from: [Link]
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